molecular formula C9H10O2 B1677642 Phenoxyacetone CAS No. 621-87-4

Phenoxyacetone

Cat. No.: B1677642
CAS No.: 621-87-4
M. Wt: 150.17 g/mol
InChI Key: QWAVNXZAQASOML-UHFFFAOYSA-N
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Description

Phenoxyacetone (CAS: 621-87-4) is a ketone derivative structurally characterized by a phenoxy group (-OPh) attached to the α-carbon of acetone. It is widely utilized in organic synthesis, enzymatic studies, and as a precursor for heterocyclic compounds. Notably, it acts as an acetylcholinesterase (AChE) inhibitor, making it relevant in neurological research . Its applications span cyclization reactions (e.g., coumarone synthesis) , transaminase-mediated biotransformations , and participation in Vilsmeier–Haack reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenoxyacetone can be synthesized through several methods. One common synthetic route involves the reaction of phenol with chloroacetone in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of chloroacetone, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Phenoxyacetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Phenoxyacetone has been investigated for its potential pharmaceutical applications, particularly in the synthesis of bioactive compounds.

Anticancer Activity

Research indicates that this compound derivatives exhibit promising anticancer properties. A study demonstrated that certain this compound derivatives induced apoptosis in cancer cell lines by modulating the PI3K/Akt signaling pathway. The efficacy of these compounds suggests their potential as therapeutic agents against various cancers.

Study Findings
Jiang et al. (2021)This compound derivatives showed significant cytotoxicity against breast cancer cells, with IC50 values indicating strong activity compared to standard treatments .
Sayad et al. (2023)New semi-synthetic phenoxyacetamide derivatives synthesized from this compound displayed enhanced cytotoxic effects against liver and breast cancer cell lines .

Enzyme Inhibition

This compound has been utilized in studies focusing on enzyme inhibition, particularly against enzymes involved in cancer progression.

  • Phosphodiesterase Inhibition : Research has shown that this compound can inhibit phosphodiesterase activity, leading to increased intracellular levels of cyclic nucleotides, which promote apoptosis in cancer cells .

Organic Synthesis Applications

This compound serves as a valuable intermediate in organic synthesis, particularly in the development of complex molecules.

Building Block for Biaryl Compounds

The compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are essential in developing pharmaceuticals and agrochemicals.

Application Description
Organic SynthesisActs as a building block for synthesizing various biologically active molecules through coupling reactions.
Polymer ProductionUsed in the production of advanced materials due to its ability to form stable carbon-boron bonds.

Biochemical Applications

In biochemical research, this compound plays a role in studying enzyme kinetics and substrate specificity.

Substrate Specificity Studies

Studies have highlighted the substrate specificity of aldo-keto reductases (AKRs) for this compound, demonstrating its potential use in synthesizing chiral alcohols and other bioactive compounds .

Case Study 1: Anticancer Activity Assessment

A series of this compound derivatives were synthesized and tested against various cancer cell lines. Results showed that specific modifications to the phenoxy group enhanced cytotoxicity, with some derivatives outperforming traditional chemotherapeutics.

Case Study 2: Enzyme Inhibition Mechanism

Inhibition studies on phosphodiesterase revealed that this compound derivatives could significantly modulate enzyme activity, suggesting a mechanism for their anticancer effects through increased cAMP levels.

Mechanism of Action

The mechanism of action of phenoxyacetone involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction can disrupt normal enzyme function, leading to various biological effects . The compound’s aromatic ether and ketone groups play a crucial role in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity in Transaminase-Catalyzed Reactions

Phenoxyacetone demonstrates distinct enzymatic reactivity compared to other aryl/alkyl ketones. In transaminase studies using Halomonas elongata and TsRTA_G205C mutants, this compound showed superior conversion rates due to its electron-rich phenoxy group, which stabilizes intermediates during catalysis. Key comparisons include:

Compound Conversion (%) Notes Reference
This compound 31–50 High (R)-enantioselectivity; stable under high substrate concentrations
o-Fluoroacetophenone ~50 Similar reactivity to this compound
Acetophenone <5 Poor substrate due to steric hindrance
4-Phenylbutanone Moderate Lower conversion (methylene substitution reduces electron density)
Propiophenone Traces Incompatible with transaminase active site

Key Insight: The oxygen atom in this compound enhances substrate binding and transition-state stabilization in transaminases, unlike methylene groups in 4-phenylbutanone or bulky aryl groups in acetophenone .

Cyclization and Substitution Reactions

In cyclization reactions, this compound’s phenoxy group acts as a leaving group, enabling unique pathways. For example:

  • Coumarone Synthesis: this compound undergoes sulfuric acid-mediated cyclization to form 3-methylcoumarone, outperforming ethyl α-phenoxyacetoacetate in efficiency .
  • Quinoxaline Derivatives: Unlike other ketones, this compound fails to form 2-phenoxyquinoxaline 1,4-di-N-oxide derivatives. Instead, it undergoes unexpected substitution to yield amino-functionalized products due to the phenoxy group’s leaving ability (Scheme 2, ).
Compound Reaction Outcome Mechanism Reference
This compound Forms aminoquinoxalines Phenoxy group substitution
Aliphatic Ketones Form functionalized quinoxalines Direct condensation

Reactivity in Copper-Catalyzed Annulations

In copper-catalyzed reactions with oxime esters, this compound derivatives lose the phenoxy moiety entirely, forming furans (e.g., products 10aj–10ak). This contrasts with 1-(phenylthio)propan-2-one oxime, which retains substituents .

Structural Influence: The labile phenoxy group facilitates cleavage under copper catalysis, whereas sulfur-containing analogs exhibit stronger bonding, retaining substituents.

Vilsmeier–Haack Reactions

This compound reacts with Vilsmeier–Haack reagent to yield chlorinated enals (e.g., compound 26, 72% yield) . In contrast, dibenzyl ketone forms pyridine derivatives under similar conditions.

Compound Product Yield Reference
This compound Chlorinated enal 72%
Dibenzyl Ketone 3,5-Diphenylpyridine N/A

Biological Activity

Phenoxyacetone, a compound with the molecular formula C9H10O2, has garnered attention in various fields of biological research due to its potential therapeutic applications and enzyme interactions. This article explores the biological activity of this compound, focusing on its enzymatic interactions, substrate specificity, and potential applications in drug synthesis.

This compound is characterized by a phenyl group attached to an acetone moiety. Its structure can be represented as follows:

C6H5OC O CH3\text{C}_6\text{H}_5\text{O}\text{C O CH}_3

This compound's unique properties arise from its ability to interact with various biological systems, particularly enzymes involved in metabolic pathways.

Aldo-Keto Reductase Activity

This compound has been studied for its interaction with aldo-keto reductases (AKRs), which are crucial enzymes in the metabolism of ketones and aldehydes. Research indicates that this compound serves as a substrate for AKRs, exhibiting significant catalytic activity.

SubstrateKmK_m (mM)kcatk_{cat} (s1^{-1})kcat/Kmk_{cat}/K_m (s1^{-1} mM1^{-1})
This compound9.844 ± 0.82(3.648 ± 0.12) × 10³0.371 × 10³

This data shows that this compound has a moderate affinity for AKRs, making it a viable candidate for further studies on enzyme kinetics and metabolic pathways .

Potential in Drug Synthesis

This compound's role as a substrate for AKRs suggests its potential in synthesizing chiral alcohol compounds. The enzyme's ability to catalyze the reduction of this compound could facilitate the production of pharmaceutical intermediates, including those used in antidepressants like duloxetine . This highlights the compound's relevance in medicinal chemistry.

Case Studies

  • Enzyme Specificity : A study investigating the substrate specificity of AKR demonstrated that this compound exhibited about 20% relative activity compared to other substrates, indicating its moderate efficiency in biochemical reactions .
  • Therapeutic Potential : Another research highlighted this compound's interaction with fatty acid amide hydrolase (FAAH), which plays a significant role in endocannabinoid signaling pathways. The enhancement of FAAH activity by phenoxyacyl-ethanolamides suggests that derivatives of this compound could influence neurobiological processes .

Properties

IUPAC Name

1-phenoxypropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAVNXZAQASOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060740
Record name 2-Propanone, 1-phenoxy-
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

621-87-4
Record name 1-Phenoxy-2-propanone
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Record name Phenoxyacetone
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Record name Phenoxyacetone
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Record name 2-Propanone, 1-phenoxy-
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Record name Phenoxyacetone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
Phenoxyacetone
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
Phenoxyacetone
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
Phenoxyacetone
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
Phenoxyacetone
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
Phenoxyacetone
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
Phenoxyacetone

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